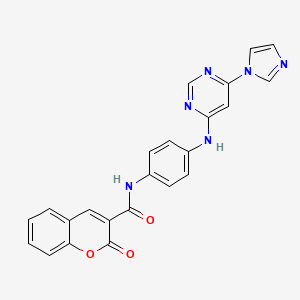

![molecular formula C15H11NO3S2 B2735539 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid CAS No. 852706-24-2](/img/structure/B2735539.png)

2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

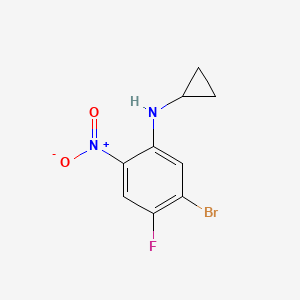

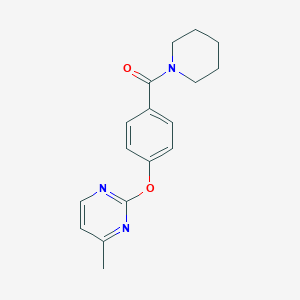

“2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid” is a chemical compound with the CAS number 852706-24-2 . It has a molecular weight of 317.38 and a molecular formula of C15H11NO3S2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a furan ring through a double bond. The benzothiazole ring is further attached to an acetic acid group through a sulfanyl linkage .科学的研究の応用

Synthesis and Derivatives Development

The preparation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives showcases efficient methods under mild conditions, contributing to the advancement in synthesizing complex molecules. One method involves the reaction of 3-(2-isothiocyanatophenyl)prop-2-enoates with thiols leading to spontaneous cyclization, demonstrating a potential pathway for developing pharmaceuticals and chemicals with specific sulfanyl-benzothiazin structures (Fukamachi, Konishi, & Kobayashi, 2011).

Antinociceptive and Anti-inflammatory Properties

Research into thiazolopyrimidine derivatives related to the core structure of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid has shown significant antinociceptive and anti-inflammatory activities. This indicates the potential of such compounds in developing new analgesic and anti-inflammatory drugs, with variations in the structure offering different levels of efficacy and potency (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial Activity

The synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives incorporating the furan-2-yl and sulfanylidene moieties has been studied for their antimicrobial properties. These compounds were evaluated against bacterial and fungal strains, providing insights into the design of novel antimicrobial agents with enhanced efficacy and selectivity (El-Shehry, El‐Hag, & Ewies, 2020).

Pharmacological Activity Enhancement

Modifications and derivatization of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives have shown to impact their pharmacological activities, including analgesic and anti-inflammatory effects. The structural elucidation and evaluation of these derivatives provide a pathway for optimizing their pharmacological profiles, suggesting their potential application in medicinal chemistry for drug development (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Diuretic Activity

New benzothiazole sulfonamides containing quinoxaline ring systems have been designed, synthesized, and evaluated for their in vivo diuretic activity. The structure-activity relationship studies of these compounds reveal their potential as diuretic agents, offering insights into their mechanism of action and therapeutic applications (Husain, Madhesia, Rashid, Ahmad, & Khan, 2016).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid' involves the reaction of 2-bromoethyl acetic acid with 2-mercaptobenzothiazole and 2-furylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-bromoethyl acetic acid", "2-mercaptobenzothiazole", "2-furylboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromoethyl acetic acid (1.0 equiv) and 2-mercaptobenzothiazole (1.2 equiv) in dry DMF.", "Step 2: Add Pd(OAc)2 (0.05 equiv) and PPh3 (0.1 equiv) to the reaction mixture and stir for 30 minutes under nitrogen atmosphere.", "Step 3: Add 2-furylboronic acid (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction with water and extract with ethyl acetate.", "Step 5: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain the desired product '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid'." ] } | |

CAS番号 |

852706-24-2 |

分子式 |

C15H11NO3S2 |

分子量 |

317.4 g/mol |

IUPAC名 |

2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid |

InChI |

InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18) |

InChIキー |

CCDXXSIRYJZFTM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |

正規SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

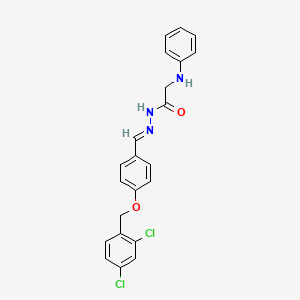

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2735462.png)

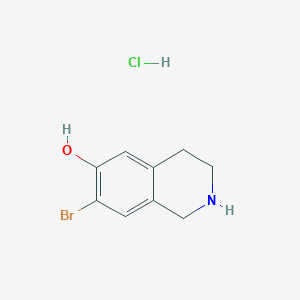

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)

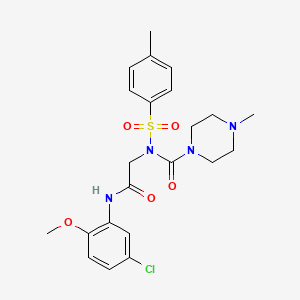

![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)